molecular formula C9H7F3O3 B6150274 5-methyl-2-(trifluoromethoxy)benzoic acid CAS No. 1261573-49-2

5-methyl-2-(trifluoromethoxy)benzoic acid

Cat. No.: B6150274
CAS No.: 1261573-49-2
M. Wt: 220.14 g/mol
InChI Key: KTRHVNFOWTYHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(trifluoromethoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(trifluoromethoxy)benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 5-methyl-2-hydroxybenzoic acid, using trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-methyl-2-(trifluoromethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethoxy and methyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .

Properties

CAS No.

1261573-49-2

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

5-methyl-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H7F3O3/c1-5-2-3-7(15-9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

KTRHVNFOWTYHHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.